

# Comparative Structural Analysis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile and its Derivatives

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## Compound of Interest

**Compound Name:** 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

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A comprehensive guide for researchers and drug development professionals on the structural nuances of substituted 1-aryl-1-cyclopropanecarbonitriles, featuring comparative data and detailed experimental protocols.

This guide provides a detailed structural analysis and comparison of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** and its derivatives where the p-tolyl group is replaced by phenyl, p-chlorophenyl, p-fluorophenyl, and p-methoxyphenyl. The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to molecules.<sup>[1]</sup> The introduction of a nitrile group and a substituted aryl ring at the same cyclopropyl carbon creates a scaffold with potential for diverse biological activities. This guide presents a comparative summary of their key physicochemical and spectroscopic properties, alongside a detailed experimental protocol for their synthesis.

## Comparative Data of 1-Aryl-1-cyclopropanecarbonitrile Derivatives

The following tables summarize the key physicochemical and spectroscopic data for **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** and its structurally related analogs. This data is essential for the identification, characterization, and further development of these compounds in a research setting.

Table 1: Physicochemical Properties

Compound	Derivative (R)	Molecular Formula	Molecular Weight (g/mol)
1	H	C <sub>10</sub> H <sub>9</sub> N	143.19
2	4-Methyl	C <sub>11</sub> H <sub>11</sub> N	157.21
3	4-Chloro	C <sub>10</sub> H <sub>8</sub> ClN	177.63
4	4-Fluoro	C <sub>10</sub> H <sub>8</sub> FN	161.18
5	4-Methoxy	C <sub>11</sub> H <sub>11</sub> NO	173.21

Table 2: Spectroscopic Data

Compound	Derivative (R)	<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	IR (KBr, cm <sup>-1</sup> )	Mass Spec (m/z)
1	H	1.35-1.41 (m, 2H), 1.70-1.75 (m, 2H), 7.25-7.45 (m, 5H)	16.5, 23.0, 122.0, 126.5, 128.0, 129.0, 135.0	2230 (C≡N)	143 (M <sup>+</sup> )
2	4-Methyl	1.32-1.38 (m, 2H), 1.68-1.73 (m, 2H), 2.35 (s, 3H), 7.15 (d, 2H), 7.25 (d, 2H)	16.4, 21.0, 22.9, 121.9, 126.4, 129.8, 132.1, 138.5	2228 (C≡N)	157 (M <sup>+</sup> )
3	4-Chloro	1.38-1.44 (m, 2H), 1.72-1.77 (m, 2H), 7.30-7.40 (m, 4H)	16.8, 22.8, 121.5, 127.9, 129.5, 133.5, 134.8	2232 (C≡N)	177/179 (M <sup>+</sup> /M <sup>+</sup> +2)
4	4-Fluoro	1.36-1.42 (m, 2H), 1.71-1.76 (m, 2H), 7.05-7.15 (m, 2H), 7.35-7.45 (m, 2H)	16.7, 22.9, 116.0 (d, J=22 Hz), 121.6, 128.3 (d, J=8 Hz), 131.0, 162.5 (d, J=248 Hz)	2231 (C≡N)	161 (M <sup>+</sup> )
5	4-Methoxy	1.31-1.37 (m, 2H), 1.67-1.72 (m, 2H), 3.80 (s, 3H), 6.90 (d, 2H), 7.30 (d, 2H)	16.3, 22.9, 55.3, 114.5, 121.8, 127.0, 127.5, 159.8	2227 (C≡N)	173 (M <sup>+</sup> )

Note: NMR data is predicted and compiled from typical chemical shift ranges for similar structures. Precise values may vary based on experimental conditions.

## Experimental Protocols

A detailed methodology for the synthesis of **1-(4-Methylphenyl)-1-cyclopropanecarbonitrile** and its derivatives is provided below.

### Synthesis of 1-Aryl-1-cyclopropanecarbonitriles

The synthesis of the title compounds is achieved via a phase-transfer catalyzed  $\alpha$ -alkylation of the corresponding arylacetonitrile with 1,2-dibromoethane.

- Materials:

- Substituted Phenylacetonitrile (1.0 eq)
- 1,2-Dibromoethane (1.5 eq)
- Sodium Hydroxide (50% aqueous solution)
- Tetrabutylammonium Bromide (TBAB, 0.05 eq)
- Toluene
- Dichloromethane
- Anhydrous Magnesium Sulfate
- Silica Gel for column chromatography

- Procedure:

- A mixture of the substituted phenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- A 50% aqueous solution of sodium hydroxide is added to the mixture.

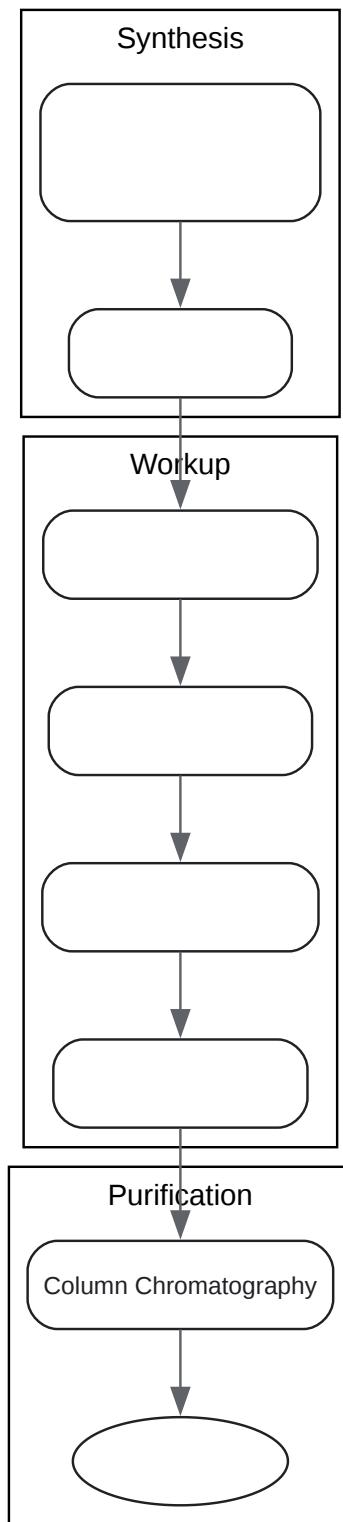
- 1,2-dibromoethane (1.5 eq) is added dropwise to the vigorously stirred mixture.
- The reaction mixture is heated to 60 °C and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and diluted with water.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-aryl-1-cyclopropanecarbonitrile derivative.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-aryl-1-cyclopropanecarbonitrile derivatives.

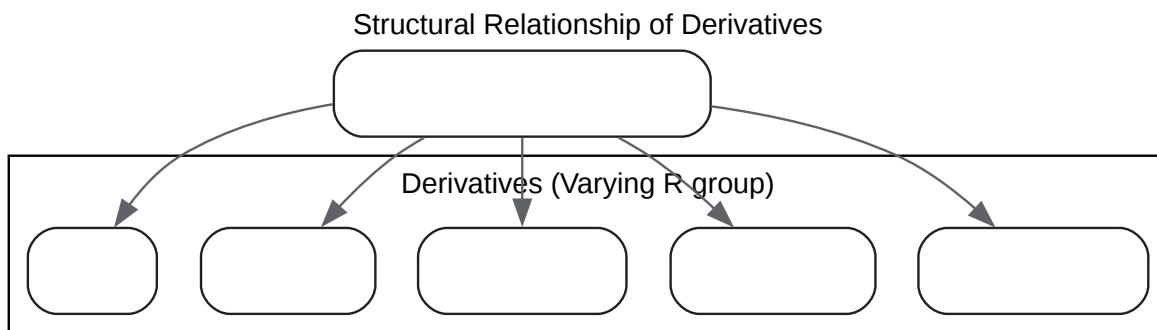
## Synthesis and Purification Workflow

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Caption: General workflow for the synthesis of 1-aryl-1-cyclopropanecarbonitriles.

## Logical Relationship of Derivatives

The following diagram shows the structural relationship between the parent compound and its derivatives.



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Caption: Core scaffold and its substituted derivatives.

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## References

- 1. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
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